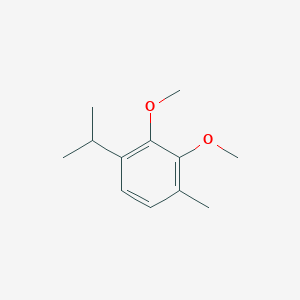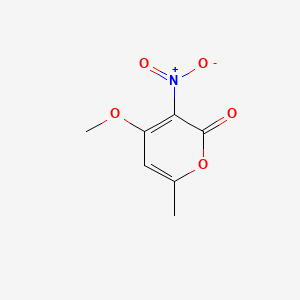![molecular formula C14H14FN3O2 B14626973 N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-11-4](/img/structure/B14626973.png)
N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a fluoropyridinyl group and a phenyl group linked through an oxygen atom, with a dimethylurea moiety attached to the phenyl ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves the reaction of 4-[(6-fluoropyridin-2-yl)oxy]aniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes of reactants and products.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Ensuring the product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridinyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluroxypyr-meptyl: An esterified form of the herbicide fluroxypyr, used to control broadleaf weeds and woody brush.
Fluroxypyr: A pyridine-based herbicide with similar structural features.
Uniqueness
N’-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57191-11-4 |
|---|---|
Molekularformel |
C14H14FN3O2 |
Molekulargewicht |
275.28 g/mol |
IUPAC-Name |
3-[4-(6-fluoropyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C14H14FN3O2/c1-18(2)14(19)16-10-6-8-11(9-7-10)20-13-5-3-4-12(15)17-13/h3-9H,1-2H3,(H,16,19) |
InChI-Schlüssel |
HGNQENWLWWXEQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)


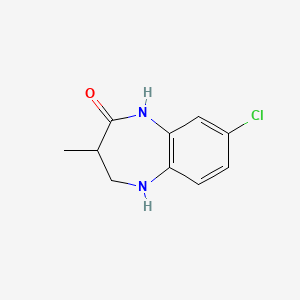
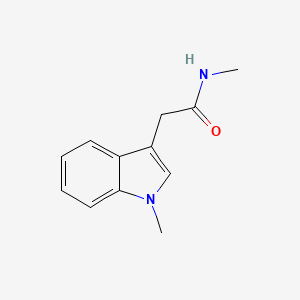
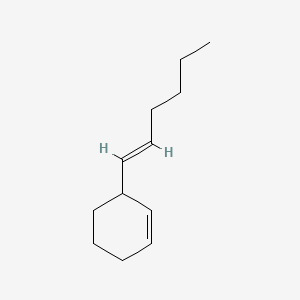
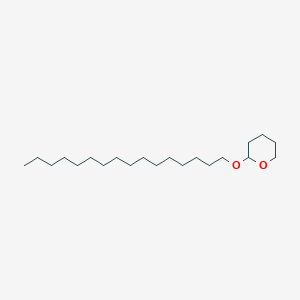
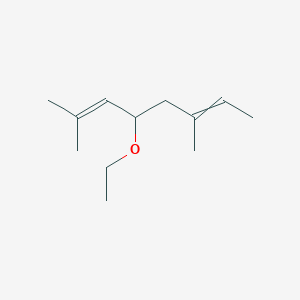
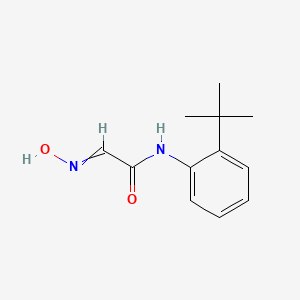
stannane](/img/structure/B14626925.png)
![2-[2-[(ethoxycarbonylamino)carbamoyloxy]ethoxy]ethyl N-(ethoxycarbonylamino)carbamate](/img/structure/B14626937.png)
